molecular formula C10H12ClF2NO B6158915 1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride CAS No. 1782573-99-2

1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B6158915
CAS No.: 1782573-99-2
M. Wt: 235.66 g/mol
InChI Key: RDMLXBYWKJORSR-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a 3-(difluoromethoxy)phenyl substituent. The compound’s structure combines the conformational rigidity of the cyclopropane ring with the electron-withdrawing properties of the difluoromethoxy group, making it a candidate for pharmacological applications where steric and electronic tuning are critical. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in drug development .

Properties

CAS No.

1782573-99-2

Molecular Formula

C10H12ClF2NO

Molecular Weight

235.66 g/mol

IUPAC Name

1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H11F2NO.ClH/c11-9(12)14-8-3-1-2-7(6-8)10(13)4-5-10;/h1-3,6,9H,4-5,13H2;1H

InChI Key

RDMLXBYWKJORSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)OC(F)F)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Substituent on Phenyl Ring Cyclopropane Modifications Molecular Weight (g/mol)
1-[3-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride (Target) 3-OCHF2 None ~249.7*
1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanamine hydrochloride 3-OCHF2 Additional methylene 249.7
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 2-F None 201.67
1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine hydrochloride 4-Cl, 3-CF3 None 235.63
1-(3-Chlorophenyl)cyclopropan-1-amine 3-Cl None 183.65†
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride 3-F, 4-CH3 None 201.67

*Estimated based on molecular formula (C10H11ClF2NO). †Calculated for free base.

Key Observations:

  • Lipophilicity: Trifluoromethyl (-CF3) and difluoromethoxy groups increase lipophilicity (logP) compared to halogens, which may improve membrane permeability but reduce solubility .

Biological Activity

1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, with the chemical formula C10H12ClF2NO and CAS number 1782573-99-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings, presenting a comprehensive view of its mechanisms, effects, and applications.

PropertyValue
Molecular FormulaC10H12ClF2NO
Molecular Weight235.66 g/mol
CAS Number1782573-99-2
StructureChemical Structure

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The difluoromethoxy group is hypothesized to enhance the compound's binding affinity to target proteins, which could lead to significant pharmacological effects.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to this compound may exhibit antidepressant-like effects in animal models. These effects are often attributed to their ability to increase levels of neurotransmitters such as serotonin and norepinephrine in the brain.
  • Neuroprotective Properties : Some studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
  • Potential for Treating Anxiety Disorders : Due to its influence on neurotransmitter systems, there is potential for this compound to be developed into therapies for anxiety disorders.

Case Studies

A study published in a peer-reviewed journal examined the effects of a related cyclopropanamine compound in animal models. The results indicated significant reductions in depressive behaviors when administered at optimized doses. The study concluded that the cyclopropanamine structure could be pivotal for future drug development targeting mood disorders.

Another investigation focused on the neuroprotective effects of similar compounds, demonstrating that they could mitigate damage from excitotoxicity in neuronal cultures. This suggests a promising avenue for further research into this compound as a neuroprotective agent.

In Vitro Studies

In vitro assays have shown that this compound can inhibit certain enzymes involved in neurotransmitter degradation, potentially leading to increased availability of these neurotransmitters in synaptic clefts.

In Vivo Studies

Animal studies have revealed that administration of this compound leads to behavioral changes consistent with increased serotonin levels, supporting its potential use as an antidepressant.

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